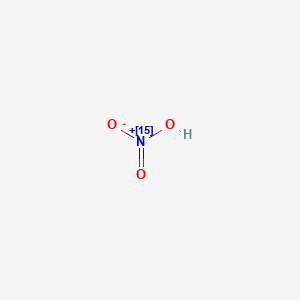
CID 10313048
Übersicht
Beschreibung
CID 10313048 is a useful research compound. Its molecular formula is HNO3 and its molecular weight is 64.006 g/mol. The purity is usually 95%.
The exact mass of the compound Nitric-15N acid solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Tracing and Analysis
Nitric-15N acid solution is pivotal in environmental tracing, particularly in studying nitrogen cycles and pollution sources. It allows for precise tracking of nitrogen's movement through ecosystems, helping to identify pollution sources and understand nitrogen's environmental impacts. This application is crucial for managing and mitigating nitrogen-related pollution, which can lead to eutrophication and acid rain, adversely affecting biodiversity and water quality (Harper & Sharpe, 1998).
Soil Science Research
In soil science, Nitric-15N acid solution is used to study denitrification processes and nitrogen use efficiency. It helps in understanding how nitrogen transformations in soil contribute to nutrient cycling, plant growth, and greenhouse gas emissions. This knowledge is crucial for developing sustainable agricultural practices that optimize fertilizer use and reduce environmental impacts (Payne, 1991).
Wastewater Treatment and Management
In wastewater treatment, Nitric-15N acid solution facilitates the investigation of nitrogen removal processes. Understanding the dynamics of nitrogen in wastewater systems is essential for improving treatment strategies, reducing nutrient releases into natural water bodies, and enhancing water reuse practices. It supports the development of technologies and methods to efficiently remove or recover nitrogen from wastewater, contributing to the sustainability of water resources management (Duan et al., 2019).
Analytical Chemistry Applications
Nitric-15N acid solution is instrumental in analytical chemistry for the development and calibration of analytical methods, particularly those related to nitrogen detection and quantification. It aids in refining techniques for measuring nitrogenous compounds in various matrices, enhancing the accuracy and precision of environmental, biological, and chemical analyses. This application is critical for research, quality control, and compliance with environmental and health regulations (Coneski & Schoenfisch, 2012).
Wirkmechanismus
Target of Action
CID 10313048, also known as Nitric-15N acid solution, is a fully human IgG1 anti-CD38 monoclonal antibody . It recognizes a unique epitope on CD38 , a protein that is highly expressed on multiple myeloma cells .
Mode of Action
This compound has been engineered to have strong activity against CD38-expressing malignant cells . It binds to the CD38 molecule on the surface of these cells
Pharmacokinetics
It is generally expected that monoclonal antibodies like this compound have a large volume of distribution and a long half-life . They are typically administered intravenously and are eliminated via catabolism, the same biological process that breaks down endogenous proteins .
Result of Action
This compound has shown promising results in preclinical studies, demonstrating strong anti-tumor activity against CD38-expressing malignant cells . It has also been shown to reduce certain safety issues observed with existing treatments . Clinical trials are ongoing to evaluate its safety, tolerability, pharmacology, and clinical activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is formulated as a 40% solution in H2O and should be stored at 4° C . These conditions help maintain the stability and efficacy of the compound. Additionally, the presence of CD38-expressing cells in the patient’s body is a critical factor for the compound’s action .
Biochemische Analyse
Biochemical Properties
Nitric-15N acid solution plays a crucial role in biochemical reactions, particularly in the study of nitrogen metabolism and isotope tracing experiments. It interacts with various enzymes, proteins, and other biomolecules involved in nitrogen-related biochemical pathways. For instance, Nitric-15N acid solution is used to trace the incorporation of nitrogen into amino acids, nucleotides, and other nitrogen-containing compounds. The interactions of Nitric-15N acid solution with enzymes such as nitrate reductase and nitrite reductase are of particular interest, as these enzymes catalyze the reduction of nitrate and nitrite, respectively, in nitrogen metabolism .
Cellular Effects
Nitric-15N acid solution influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the nitrogen assimilation pathways in cells, leading to changes in the levels of nitrogen-containing metabolites. The incorporation of nitrogen-15 from Nitric-15N acid solution into cellular biomolecules allows researchers to study the dynamics of nitrogen metabolism and its impact on cellular function. Additionally, Nitric-15N acid solution can affect cell signaling pathways that are sensitive to changes in nitrogen levels, thereby influencing gene expression and cellular responses to nitrogen availability .
Molecular Mechanism
The molecular mechanism of Nitric-15N acid solution involves its incorporation into nitrogen-containing biomolecules through enzymatic reactions. Nitric-15N acid solution is reduced by enzymes such as nitrate reductase and nitrite reductase, leading to the formation of nitrogen-15-labeled ammonia, amino acids, and other nitrogenous compounds. These labeled compounds can then be incorporated into proteins, nucleic acids, and other biomolecules, allowing researchers to track the fate of nitrogen in various biochemical pathways. The binding interactions of Nitric-15N acid solution with these enzymes are critical for its incorporation into cellular nitrogen pools .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitric-15N acid solution can change over time due to its stability and degradation. Nitric-15N acid solution is generally stable when stored at 4°C, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the degradation of Nitric-15N acid solution can lead to a decrease in its effectiveness for isotope tracing experiments. Long-term studies have shown that the incorporation of nitrogen-15 from Nitric-15N acid solution into cellular biomolecules can provide valuable insights into the dynamics of nitrogen metabolism and its impact on cellular function .
Dosage Effects in Animal Models
The effects of Nitric-15N acid solution in animal models vary with different dosages. At low doses, Nitric-15N acid solution can be effectively used for isotope tracing studies without causing significant adverse effects. At high doses, Nitric-15N acid solution may exhibit toxic effects, including disruptions in nitrogen metabolism and cellular function. Threshold effects have been observed in studies where the dosage of Nitric-15N acid solution was carefully controlled to avoid toxicity while maximizing the incorporation of nitrogen-15 into biomolecules .
Metabolic Pathways
Nitric-15N acid solution is involved in various metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as nitrate reductase and nitrite reductase, which play key roles in the reduction of nitrate and nitrite to ammonia. This ammonia can then be incorporated into amino acids, nucleotides, and other nitrogen-containing compounds. The use of Nitric-15N acid solution in metabolic studies allows researchers to trace the flow of nitrogen through these pathways and understand the regulation of nitrogen metabolism in different biological systems .
Transport and Distribution
Within cells and tissues, Nitric-15N acid solution is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters that facilitate the movement of nitrate and nitrite across cellular membranes. Once inside the cell, Nitric-15N acid solution can be distributed to different cellular compartments, where it participates in nitrogen metabolism. The localization and accumulation of Nitric-15N acid solution within cells can be influenced by factors such as the expression of transporters and the availability of nitrogenous substrates .
Subcellular Localization
The subcellular localization of Nitric-15N acid solution is determined by its interactions with specific targeting signals and post-translational modifications. Nitric-15N acid solution can be directed to various cellular compartments, including the cytoplasm, mitochondria, and chloroplasts, where it participates in nitrogen metabolism. The activity and function of Nitric-15N acid solution can be influenced by its localization within these compartments, as well as by the presence of specific enzymes and cofactors that facilitate its incorporation into nitrogen-containing biomolecules .
Eigenschaften
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437937 | |
| Record name | Nitric-15N acid solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.006 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43625-06-5 | |
| Record name | Nitric-15N acid solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 43625-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)


![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)

![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)

![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)





